molecular formula C19H27N3O3S B2400686 (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034307-31-6

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No. B2400686
CAS RN: 2034307-31-6
M. Wt: 377.5
InChI Key: XKKMOCXGTIJJON-UHFFFAOYSA-N
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C19H27N3O3S and its molecular weight is 377.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of azetidinones and their derivatives, including compounds structurally similar to the one of interest, has been a subject of significant research. These compounds are recognized for their biological and pharmacological potencies, where the incorporation of sulfonamide rings and their derivatives play a crucial role. For instance, the synthesis of substituted azetidinones derived from dimer of Apremilast highlights the interest in such scaffolds for medicinal chemistry applications. These compounds exhibit a variety of biological activities, making them potential candidates for drug development (Jagannadham et al., 2019).

Potential Anticancer Agents

Compounds with a piperidine moiety fused to aromatic sulfonamides have shown to induce oxidative stress and exhibit cytotoxic effects on cancer cells, including HT168 melanoma and K562 leukemia cells. This suggests the potential of similar compounds in anticancer therapy. Among the tested sulfonamides, certain compounds exhibited high cytotoxic effects with low EC50 values, indicating their effectiveness against a range of cancer cell lines (Madácsi et al., 2013).

Antimicrobial and Antitubercular Activities

Azetidinone analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities. This research underscores the versatility of azetidinones and their derivatives in combating infectious diseases. The synthesized compounds showed promising activity against bacterial and fungal strains, as well as Mycobacterium tuberculosis, suggesting their potential as lead compounds for developing new antimicrobial and antitubercular agents (Chandrashekaraiah et al., 2014).

Hirshfeld Surface Analysis

The structural characterization and analysis of similar compounds using Hirshfeld surface analysis provide insights into their molecular interactions and stability. This technique helps in understanding the intermolecular interactions present in the solid state of crystals, which is crucial for drug design and development (Prasad et al., 2018).

Mechanism of Action

This compound might be related to the cGAS (cyclic AMP-GMP synthase) /STING (stimulator of interferon gene) pathway, which is a cytosolic DNA sensing pathway to activate innate immunity and defend against viral and bacterial infections .

properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-26(24,25)22-10-7-16(8-11-22)19(23)21-13-18(14-21)20-9-6-15-4-2-3-5-17(15)12-20/h2-5,16,18H,6-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKMOCXGTIJJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

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